molecular formula C7H16ClN B13411056 N-(cyclopropylmethyl)propan-1-amine;hydrochloride

N-(cyclopropylmethyl)propan-1-amine;hydrochloride

Cat. No.: B13411056
M. Wt: 149.66 g/mol
InChI Key: BPEOXZUTRXGXSE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a primary amine with a cyclopropylmethyl group attached to the nitrogen atom

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-(cyclopropylmethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-2-5-8-6-7-3-4-7;/h7-8H,2-6H2,1H3;1H

InChI Key

BPEOXZUTRXGXSE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclopropylmethyl)propan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of propan-1-amine with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cyclopropylmethyl nitrile to produce the corresponding amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt. This process is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

N-(cyclopropylmethyl)propan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethyl group may enhance its binding affinity and specificity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)cyclopropan-1-amine;hydrochloride
  • Propylamine
  • Cyclopropylamine

Uniqueness

N-(cyclopropylmethyl)propan-1-amine;hydrochloride is unique due to the presence of both a cyclopropylmethyl group and a primary amine. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

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